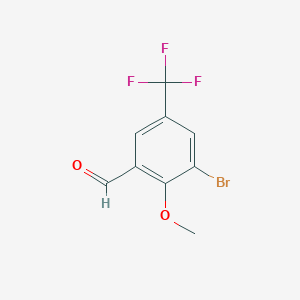
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorine atom, a phenylethyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride typically involves the use of transaminase-mediated synthesis. This method offers an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which allows for the production of the (S)-enantiomers with high enantioselectivity and conversion rates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and efficient catalyst systems is crucial for the scalability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for transaminase enzymes, which catalyze the transfer of amino groups to form new chiral amines . This process is crucial for the synthesis of enantiomerically pure amines, which are important in pharmaceutical and chemical industries .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride include:
- (S)-1-phenylethan-1-amine
- (S)-2-methyl-1-phenylpropan-1-amine
- (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a chlorine atom and a phenylethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C11H17Cl2N |
|---|---|
Poids moléculaire |
234.16 g/mol |
Nom IUPAC |
3-chloro-N-[(1S)-1-phenylethyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClN.ClH/c1-10(13-9-5-8-12)11-6-3-2-4-7-11;/h2-4,6-7,10,13H,5,8-9H2,1H3;1H/t10-;/m0./s1 |
Clé InChI |
UDHFKMUFRMXNHJ-PPHPATTJSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NCCCCl.Cl |
SMILES canonique |
CC(C1=CC=CC=C1)NCCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)
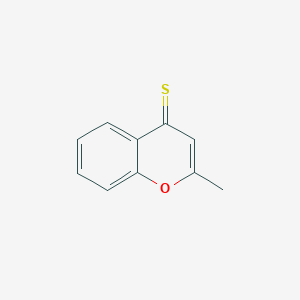
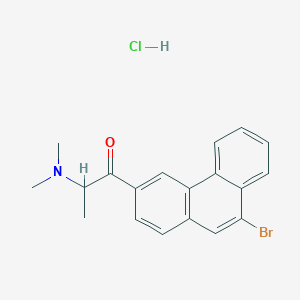
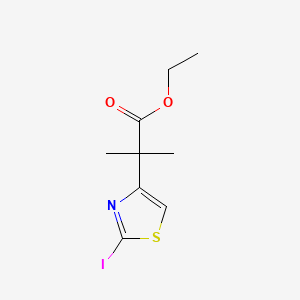

![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)


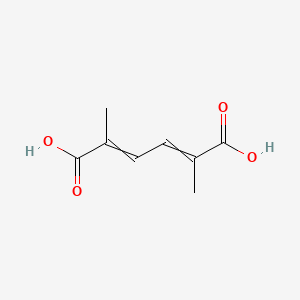
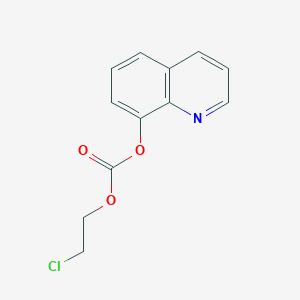
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)

